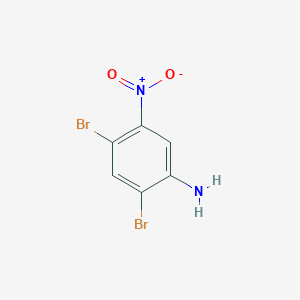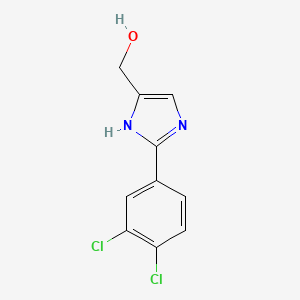
2-(3,4-Dichlorophenyl)imidazole-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a dichlorophenyl group attached to the imidazole ring, along with a methanol group at the 5-position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichlorobenzaldehyde with glyoxal and ammonium acetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazole ring. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Formation of 2-(3,4-Dichlorophenyl)imidazole-5-carboxaldehyde or 2-(3,4-Dichlorophenyl)imidazole-5-carboxylic acid.
Reduction: Formation of derivatives with different functional groups, such as 2-(3,4-Dichlorophenyl)imidazole-5-methane.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Dichlorophenyl)imidazole-5-methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an antifungal agent and in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in fungal cell wall synthesis, leading to antifungal effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)imidazole-5-methanol
- 2-(3,4-Dichlorophenyl)imidazole-4-methanol
- 2-(3,4-Dichlorophenyl)imidazole-5-ethanol
Uniqueness
2-(3,4-Dichlorophenyl)imidazole-5-methanol is unique due to its specific substitution pattern and functional groups. The presence of the dichlorophenyl group and the methanol group at the 5-position of the imidazole ring imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to other similar compounds, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H8Cl2N2O |
|---|---|
Molecular Weight |
243.09 g/mol |
IUPAC Name |
[2-(3,4-dichlorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H8Cl2N2O/c11-8-2-1-6(3-9(8)12)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14) |
InChI Key |
WCEWQIVSGNWOOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(N2)CO)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687742.png)
![2-Aminopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13687754.png)
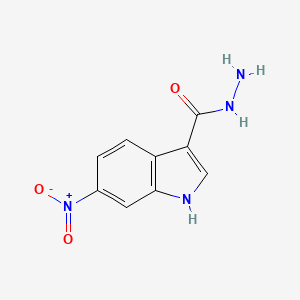

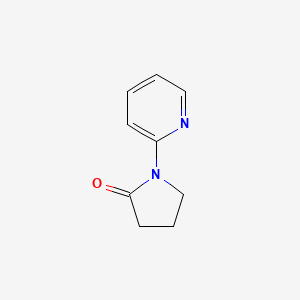

![Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate](/img/structure/B13687794.png)


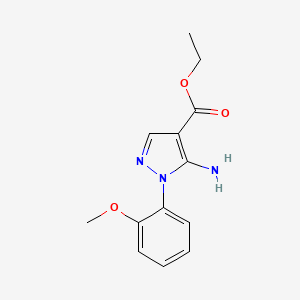

![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester](/img/structure/B13687833.png)
